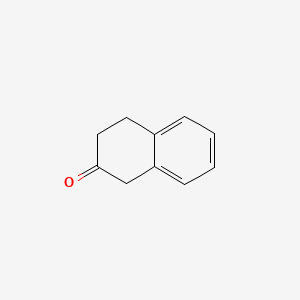

2-Tetralone

Cat. No. B1666913

Key on ui cas rn:

530-93-8

M. Wt: 146.19 g/mol

InChI Key: KCKZIWSINLBROE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04374979

Procedure details

To a solution of epoxide (2C) (0.494 g, 1.73 mmol) in 7 ml of chloroform was added 3.5 ml of trifluoroacetic acid. The solution was refluxed for 2 hrs. under argon, and then allowed to stand at room temperature overnight. The solution was once again refluxed for 1 hr. and then allowed to cool to room temperature. Washing the solution with 10 ml of water, drying over sodium sulfate, and evaporating the solvent yielded a yellow oil. Subjecting the product to medium pressure liquid chromatography using hexane-ethyl acetate::7.:3 yielded 0.250 g (51%) of the β-tetralone 44:mp 88°-89° C. 1H NMR (CDCl3) δ2.43 (2H, t, J=6 Hz,ArCH2CH2CO), 2.96, (2H, t, J=6 Hz, ArCH2CH2), 3.50 (2H, ArCH2CO,s), 3.70 (3H, s, ArOCH3), 3.73 (3H, s, ArOCH3), 6.76 (1H, s, ArH); IR (CHCl3) 3030, 2980, 2905, 2840, 2400, 2250, 1780, 1710, 1575, 1510, 1470, 1430, 1400, 1375 (sh), 1335, 1285, 1210 (br), 1170 (sh), 1140, 1080, 1040, 1010 cm-1 etc.; mass spectrum m/e/ (rel. intensity) 286 (M+ +2, 100%), 284 (M+, 100%), 271 (M+ +2-CH3. 25%), 269 (M+ -CH3, 25%), 244 (M+ +2-CH2 =C=O, 31%), 242 (M+ -CH2 =C=O, 38%), 229 (M+ +2,CH3 --CH2 =C=0, 69%), 277 (M+ -CH3 -CH2 =C=O, 69%), etc.

Name

epoxide

Quantity

0.494 g

Type

reactant

Reaction Step One

Name

hexane ethyl acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

51%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:11](OC)=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]3[O:14][CH:9]32)=[C:4](OC)[CH:3]=1.FC(F)(F)C(O)=O.CCCCCC.C(OCC)(=O)C>C(Cl)(Cl)Cl>[CH2:7]1[C:8](=[O:14])[CH2:9][C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:11]=2)[CH2:6]1 |f:2.3|

|

Inputs

Step One

|

Name

|

epoxide

|

|

Quantity

|

0.494 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C2CCC3C(C2=C1OC)O3)OC

|

|

Name

|

|

|

Quantity

|

3.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

|

Name

|

hexane ethyl acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC.C(C)(=O)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was refluxed for 2 hrs

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was once again refluxed for 1 hr

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

Washing the solution with 10 ml of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

drying over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporating the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a yellow oil

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CC2=CC=CC=C2CC1=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.25 g | |

| YIELD: PERCENTYIELD | 51% | |

| YIELD: CALCULATEDPERCENTYIELD | 98.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |